Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-3-carboxylate
Overview
Description
Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-3-carboxylate is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by a pyrrolo[3,2-d]pyrimidine core, which is a fused bicyclic system containing both pyrrole and pyrimidine rings. The presence of chloro and methyl substituents, along with an ethyl ester group, further enhances its chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary targets of Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-3-carboxylate are the enzymes DNA gyrase and RNA polymerase . These enzymes play crucial roles in bacterial DNA replication and transcription, respectively .
Mode of Action
This compound binds to DNA gyrase, preventing it from breaking down the bacterial DNA . It also binds to RNA polymerase, which may contribute to its antimycobacterial activity .
Biochemical Pathways
The compound’s interaction with DNA gyrase and RNA polymerase disrupts the normal functioning of these enzymes, thereby inhibiting bacterial DNA replication and transcription . This disruption of key biochemical pathways leads to the death of the bacteria.
Result of Action
The binding of this compound to DNA gyrase and RNA polymerase results in the inhibition of bacterial DNA replication and transcription . This leads to the death of the bacteria, demonstrating the compound’s antibacterial and antimycobacterial effects .
Biochemical Analysis
Biochemical Properties
Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-3-carboxylate plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been shown to bind to the enzyme DNA gyrase, preventing it from breaking down bacterial DNA . Additionally, this compound exhibits antimycobacterial activity by binding to the enzyme RNA polymerase . These interactions highlight its potential as an antimicrobial agent.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For instance, its binding to DNA gyrase and RNA polymerase disrupts the normal functioning of bacterial cells, leading to their inhibition . This compound’s impact on gene expression and cellular metabolism underscores its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to DNA gyrase, it prevents the enzyme from breaking down bacterial DNA, thereby inhibiting bacterial replication . Similarly, its interaction with RNA polymerase inhibits the transcription process, further contributing to its antimicrobial effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its antimicrobial activity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial activity without significant adverse effects. At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors. Its interaction with DNA gyrase and RNA polymerase indicates its role in nucleic acid metabolism . Additionally, this compound may influence metabolic flux and metabolite levels, further affecting cellular processes. Detailed studies are needed to elucidate the complete metabolic pathways and their implications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity and function. This compound may interact with specific transporters or binding proteins, influencing its localization and accumulation within cells . Understanding these interactions is crucial for optimizing its therapeutic potential and minimizing potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals or post-translational modifications may direct this compound to particular compartments or organelles within the cell . These localization patterns are vital for understanding its mechanism of action and optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyrrole, the introduction of a chloro group can be achieved through halogenation reactions. Subsequent steps involve the formation of the pyrimidine ring and the esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Hydrolysis Conditions: Acidic or basic conditions can be employed for ester hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-3-carboxylate can be compared with other pyrrolo[3,2-d]pyrimidine derivatives:
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine: Lacks the ethyl ester group, which may affect its solubility and reactivity.
5-Methyl-5H-pyrrolo[3,2-d]pyrimidine-3-carboxylate: Lacks the chloro substituent, potentially altering its biological activity.
Ethyl 5-methyl-5H-pyrrolo[3,2-d]pyrimidine-3-carboxylate: Lacks the chloro substituent, which may influence its chemical reactivity.
The unique combination of substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 4-chloro-5-methylpyrrolo[3,2-d]pyrimidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c1-3-16-10(15)9-12-6-4-5-14(2)7(6)8(11)13-9/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMENTCJVROGGOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C(=N1)Cl)N(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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